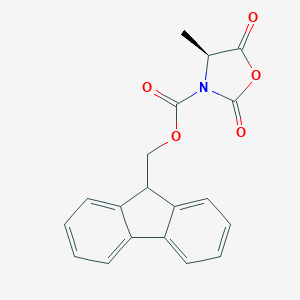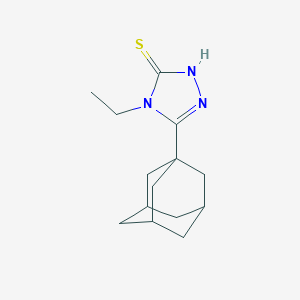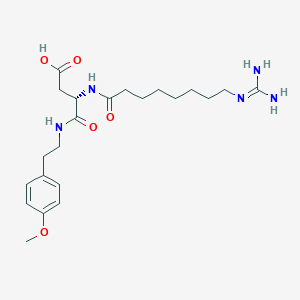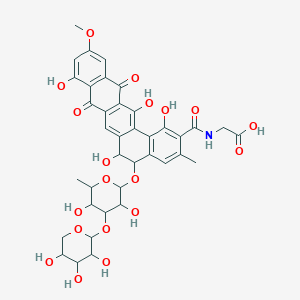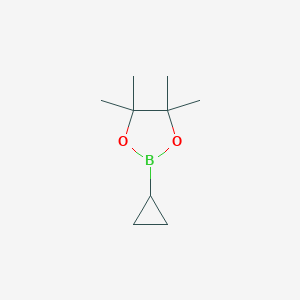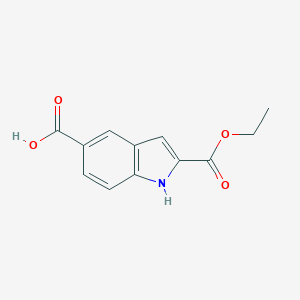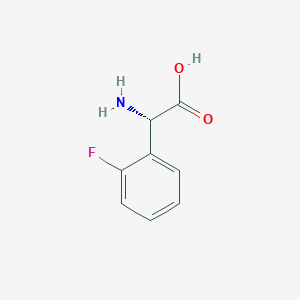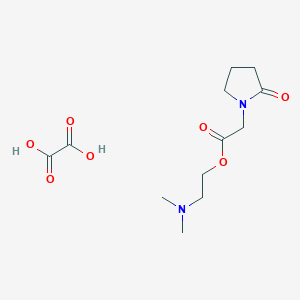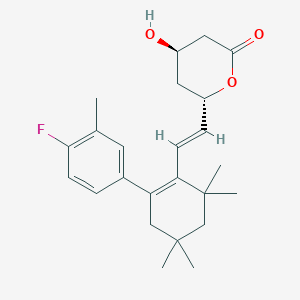
(R)-1-Pyridin-2-yl-but-3-enylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-1-Pyridin-2-yl-but-3-enylamine, also known as R-(-)-PBE or R-(-)-2-(3-pyridinyl)-1-butanamine, is a chiral amine that has gained significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound is a structural analog of the neurotransmitter norepinephrine and has been shown to exhibit selective affinity for certain adrenergic receptors.
Wissenschaftliche Forschungsanwendungen
(R)-1-Pyridin-2-yl-but-3-enylamine has been studied for its potential applications in several areas of research, including as a tool for studying adrenergic receptors, as a potential therapeutic agent for various diseases, and as a precursor for the synthesis of other compounds. One study found that (R)-1-Pyridin-2-yl-but-3-enylamine exhibited selective affinity for the β2-adrenergic receptor subtype, making it a useful tool for studying this receptor. Another study suggested that this compound may have potential as a treatment for depression, as it was found to increase levels of certain neurotransmitters in the brain. Additionally, (R)-1-Pyridin-2-yl-but-3-enylamine has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (R)-1-Pyridin-2-yl-but-3-enylamine is not fully understood, but it is believed to act as an agonist for certain adrenergic receptors. Specifically, this compound has been shown to exhibit selectivity for the β2-adrenergic receptor subtype, which is involved in the regulation of various physiological processes, including bronchodilation, vasodilation, and glycogenolysis.
Biochemical and Physiological Effects:
Studies have shown that (R)-1-Pyridin-2-yl-but-3-enylamine can have a variety of biochemical and physiological effects, depending on the specific adrenergic receptor subtype it interacts with. For example, activation of the β2-adrenergic receptor can lead to increased heart rate, bronchodilation, and vasodilation. In addition, this compound has been shown to increase levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (R)-1-Pyridin-2-yl-but-3-enylamine in lab experiments is its selectivity for certain adrenergic receptor subtypes, which can allow for more targeted studies of these receptors. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using (R)-1-Pyridin-2-yl-but-3-enylamine is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on (R)-1-Pyridin-2-yl-but-3-enylamine. One area of interest is its potential as a therapeutic agent for various diseases, including depression and asthma. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with different adrenergic receptor subtypes. Finally, (R)-1-Pyridin-2-yl-but-3-enylamine could be used as a starting material for the synthesis of other compounds with potential therapeutic applications.
Synthesemethoden
The synthesis of (R)-1-Pyridin-2-yl-but-3-enylamine involves the reaction of (R)-2-bromo-1-butene with 3-pyridylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with lithium aluminum hydride to reduce the double bond and form the amine. This method has been reported to yield the desired product in high enantiomeric excess and purity.
Eigenschaften
CAS-Nummer |
138175-26-5 |
|---|---|
Produktname |
(R)-1-Pyridin-2-yl-but-3-enylamine |
Molekularformel |
C9H12N2 |
Molekulargewicht |
148.2 g/mol |
IUPAC-Name |
(1R)-1-pyridin-2-ylbut-3-en-1-amine |
InChI |
InChI=1S/C9H12N2/c1-2-5-8(10)9-6-3-4-7-11-9/h2-4,6-8H,1,5,10H2/t8-/m1/s1 |
InChI-Schlüssel |
WCAXYTBAXWHRCK-MRVPVSSYSA-N |
Isomerische SMILES |
C=CC[C@H](C1=CC=CC=N1)N |
SMILES |
C=CCC(C1=CC=CC=N1)N |
Kanonische SMILES |
C=CCC(C1=CC=CC=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



